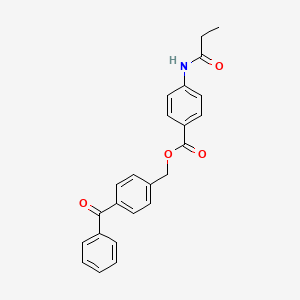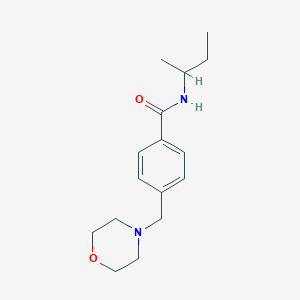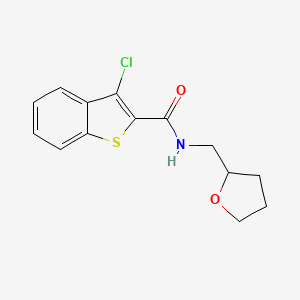methanone](/img/structure/B5211923.png)
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone, also known as bromo-ketone or BK, is a chemical compound that has been widely studied for its applications in scientific research. This compound is a ketone derivative that contains a bromine atom, an ethylamino group, and two phenyl groups. The synthesis of this compound has been well-established, and it has been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone involves the covalent modification of the active site of proteases. Specifically, the bromine atom on the compound reacts with the active site of the protease, forming a covalent bond that inhibits the enzyme's activity. This mechanism has been shown to be effective in inhibiting various proteases, including serine proteases, cysteine proteases, and aspartic proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for proteases and has minimal off-target effects. In vivo studies have demonstrated that the compound has a low toxicity profile and can be administered safely at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone in lab experiments offers several advantages, including its high degree of selectivity for proteases, low toxicity profile, and well-established synthesis method. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on [5-bromo-2-(ethylamino)phenyl](phenyl)methanone. One area of focus is the development of more potent and selective protease inhibitors based on the structure of the compound. Another area of research is the exploration of the compound's potential therapeutic applications in diseases such as cancer and viral infections. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various proteases and biological systems.
Méthodes De Synthèse
The synthesis of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by the reaction with benzaldehyde. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
Applications De Recherche Scientifique
The [5-bromo-2-(ethylamino)phenyl](phenyl)methanone compound has been extensively studied for its applications in scientific research. One of the main areas of focus has been its potential use as a protease inhibitor. Proteases are enzymes that play a critical role in various biological processes, including protein degradation, blood clotting, and immune response. Inhibition of proteases has been shown to have therapeutic potential in various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
[5-bromo-2-(ethylamino)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17-14-9-8-12(16)10-13(14)15(18)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBIWSLPJCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)

![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)